molecular formula C11H12N2O2 B103152 2-Isopropylquinoxaline 1,4-dioxide CAS No. 16007-77-5

2-Isopropylquinoxaline 1,4-dioxide

Cat. No. B103152
CAS RN: 16007-77-5
M. Wt: 204.22 g/mol
InChI Key: FAPCOMZFXKCOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylquinoxaline 1,4-dioxide (IQD) is a chemical compound that has been extensively studied for its potential applications in scientific research. IQD is a heterocyclic compound that contains a quinoxaline ring with two isopropyl groups and a dioxide functional group. It has been found to have several interesting properties that make it a useful tool for investigating various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2-Isopropylquinoxaline 1,4-dioxide is thought to involve its ability to act as a scavenger of ROS. 2-Isopropylquinoxaline 1,4-dioxide is able to react with ROS, such as hydrogen peroxide and superoxide, and prevent them from damaging cellular components. 2-Isopropylquinoxaline 1,4-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.

Biochemical And Physiological Effects

2-Isopropylquinoxaline 1,4-dioxide has been found to have several interesting biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and to reduce the production of pro-inflammatory cytokines. 2-Isopropylquinoxaline 1,4-dioxide has also been found to increase the expression of antioxidant enzymes and to enhance mitochondrial function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Isopropylquinoxaline 1,4-dioxide in lab experiments is its ability to scavenge ROS and protect cells from oxidative stress-induced damage. This makes it a useful tool for investigating the role of ROS in various cellular processes. However, one limitation of using 2-Isopropylquinoxaline 1,4-dioxide is that it may not be specific to certain types of ROS, which could potentially lead to non-specific effects.

Future Directions

There are several future directions for research involving 2-Isopropylquinoxaline 1,4-dioxide. One area of interest is the development of more specific ROS scavengers that can target specific types of ROS. Another area of interest is the investigation of the mechanisms by which 2-Isopropylquinoxaline 1,4-dioxide activates the Nrf2/ARE pathway. Finally, 2-Isopropylquinoxaline 1,4-dioxide could be used to investigate the effects of oxidative stress on specific cellular processes, such as autophagy and apoptosis.

Synthesis Methods

The synthesis of 2-Isopropylquinoxaline 1,4-dioxide involves the reaction of 2-aminophenethyl alcohol with di-tert-butyl dicarbonate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 1,2-dichloroethane to yield the quinoxaline ring. Finally, the isopropyl groups are introduced through the reaction of the quinoxaline ring with isopropylmagnesium bromide.

Scientific Research Applications

2-Isopropylquinoxaline 1,4-dioxide has been used extensively in scientific research as a tool for investigating various biochemical and physiological processes. It has been found to be particularly useful in studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 2-Isopropylquinoxaline 1,4-dioxide has also been used to investigate the effects of oxidative stress on cellular function and the mechanisms by which cells respond to oxidative stress.

properties

CAS RN

16007-77-5

Product Name

2-Isopropylquinoxaline 1,4-dioxide

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-oxido-3-propan-2-ylquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C11H12N2O2/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13(11)15/h3-8H,1-2H3

InChI Key

FAPCOMZFXKCOHO-UHFFFAOYSA-N

SMILES

CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-]

Canonical SMILES

CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-]

synonyms

2-Isopropylquinoxaline 1,4-dioxide

Origin of Product

United States

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